molecular formula C11H14O3 B13088621 (S)-3-(O-Tolyloxy)butanoic acid

(S)-3-(O-Tolyloxy)butanoic acid

Cat. No.: B13088621
M. Wt: 194.23 g/mol
InChI Key: MVFHUJRBONYBDQ-VIFPVBQESA-N
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Description

(S)-3-(O-Tolyloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with an O-tolyloxy substituent at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(O-Tolyloxy)butanoic acid typically involves the esterification of (S)-3-hydroxybutanoic acid with o-tolyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(O-Tolyloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The O-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(O-Tolyloxy)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (S)-3-(O-Tolyloxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The O-tolyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(O-Methoxy)butanoic acid: Similar structure but with a methoxy group instead of a tolyloxy group.

    (S)-3-(O-Ethoxy)butanoic acid: Similar structure but with an ethoxy group instead of a tolyloxy group.

    (S)-3-(O-Phenoxy)butanoic acid: Similar structure but with a phenoxy group instead of a tolyloxy group.

Uniqueness

(S)-3-(O-Tolyloxy)butanoic acid is unique due to the presence of the O-tolyloxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3S)-3-(2-methylphenoxy)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8-5-3-4-6-10(8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

MVFHUJRBONYBDQ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=CC=C1O[C@@H](C)CC(=O)O

Canonical SMILES

CC1=CC=CC=C1OC(C)CC(=O)O

Origin of Product

United States

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